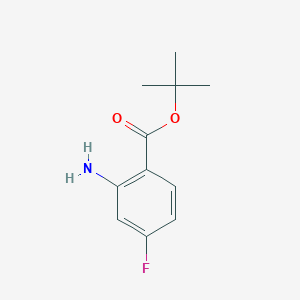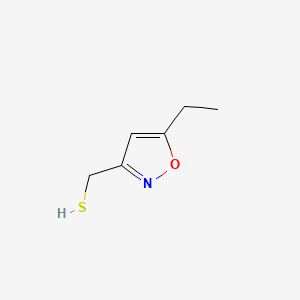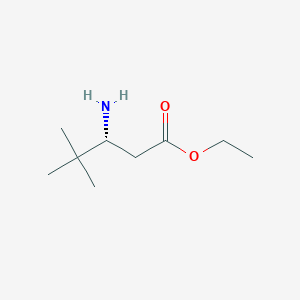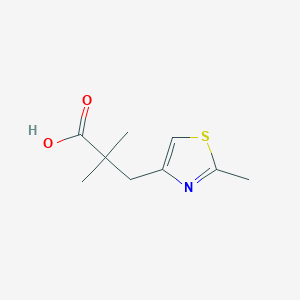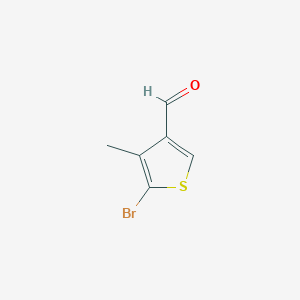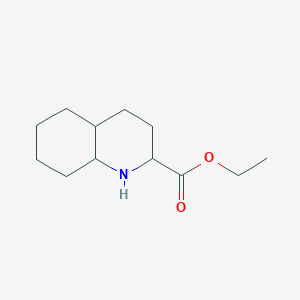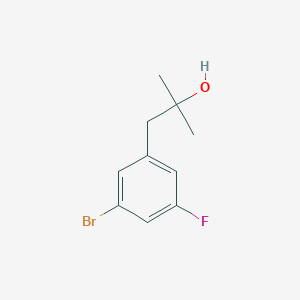
(3-chloro-1H-indol-7-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-chloro-1H-indol-7-yl)boronic acid is an organoboron compound that features both an indole ring and a boronic acid group. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the boronic acid group is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-1H-indol-7-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the palladium-catalyzed borylation of 3-chloroindole using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This often involves the use of continuous flow reactors to improve reaction efficiency and yield. The use of recyclable catalysts and solvents is also common to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(3-chloro-1H-indol-7-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Radical initiators (e.g., AIBN) and solvents (e.g., 1-propanol) are typically employed.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(3-chloro-1H-indol-7-yl)boronic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-chloro-1H-indol-7-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in Suzuki-Miyaura coupling . This process facilitates the formation of new carbon-carbon bonds. In biological systems, the indole moiety can interact with various molecular targets, including enzymes and receptors, leading to diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-bromo-1H-indol-7-yl)boronic acid
- (3-iodo-1H-indol-7-yl)boronic acid
- (3-fluoro-1H-indol-7-yl)boronic acid
Uniqueness
(3-chloro-1H-indol-7-yl)boronic acid is unique due to the presence of the chlorine atom at the 3-position of the indole ring, which can influence its reactivity and the types of reactions it undergoes. The chlorine atom can act as a leaving group in substitution reactions, providing additional synthetic versatility compared to other halogenated indole boronic acids .
Eigenschaften
Molekularformel |
C8H7BClNO2 |
|---|---|
Molekulargewicht |
195.41 g/mol |
IUPAC-Name |
(3-chloro-1H-indol-7-yl)boronic acid |
InChI |
InChI=1S/C8H7BClNO2/c10-7-4-11-8-5(7)2-1-3-6(8)9(12)13/h1-4,11-13H |
InChI-Schlüssel |
FLTOFDFGECUWIZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C(=CC=C1)C(=CN2)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




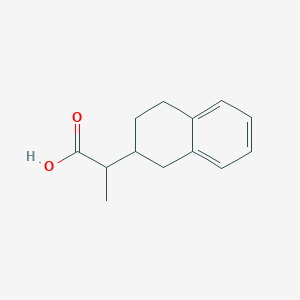
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-aminedihydrochloride](/img/structure/B13571386.png)
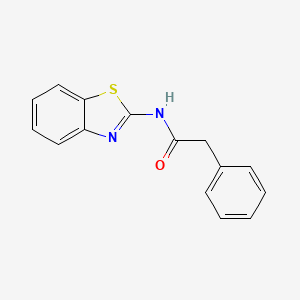
![3-Bromopyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13571406.png)
![sodium (2R,5S,6S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13571417.png)
